molecular formula C29H27F2N7O5S B1679264 Relugolix CAS No. 737789-87-6

Relugolix

Cat. No. B1679264
CAS RN: 737789-87-6
M. Wt: 623.6 g/mol
InChI Key: AOMXMOCNKJTRQP-UHFFFAOYSA-N
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Description

Relugolix, sold under the brand names Orgovyx and Relumina among others, is a gonadotropin-releasing hormone antagonist (GnRH receptor antagonist) medication. It is used in the treatment of prostate cancer in men and uterine fibroids in women . It is an orally active nonpeptide compound .


Molecular Structure Analysis

Relugolix has a complex molecular structure. Its IUPAC name is 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea . Techniques for characterizing crystal and amorphous forms include but are not limited to differential scanning calorimetry (DSC), thermal gravimetric analysis (TGA), dynamic vapor sorption (DVS), X-ray powder diffractometry (XRPD), single crystal X-ray diffraction (SCXRD), proton nuclear magnetic resonance ('H-NMR), Fourier transform infrared spectroscopy (FTIR Spectroscopy), and Optical Microscopy .


Chemical Reactions Analysis

Relugolix is metabolized by the CYP3A subfamily of P450 enzymes, while minorly metabolized by CYP2C8 . The Cmax and AUC of orally-administered relugolix increase proportionally following single doses .


Physical And Chemical Properties Analysis

Relugolix is a small molecule with a molar mass of 623.64 g·mol−1 . The Cmax and AUC of orally-administered relugolix increase proportionally following single doses .

Scientific Research Applications

Relugolix: Comprehensive Analysis of Scientific Research Applications: Relugolix is a medication with several applications in scientific research and medicine. Below are detailed sections focusing on unique applications of Relugolix.

Treatment of Uterine Fibroids

Relugolix has been associated with significant dose-dependent decreases in menstrual blood loss in patients with heavy menstrual bleeding associated with uterine fibroids. This was observed in a phase II study, highlighting its potential as a treatment option for this condition .

Prostate Cancer Therapy

As an oral GnRH receptor antagonist, Relugolix is used in combination with radiation therapy for the treatment of unfavorable prostate cancer. It achieves rapid and profound testosterone suppression, which is essential for managing prostate cancer .

Androgen-Deprivation Therapy (ADT)

In real-world studies, Relugolix is frequently used in combination with other medications for prostate cancer, particularly in patients new to ADT and those continuing ADT. This showcases its role in a broader therapeutic context .

Hormone Therapy Studies

Relugolix has been studied for its pharmacokinetics, pharmacodynamics, safety, and tolerability when used alone or in combination with estradiol (E2) and norethindrone acetate (NETA) in healthy premenopausal women. This research provides insights into its use in hormone therapy .

Advanced Prostate Cancer Treatment

In clinical trials, once-daily Relugolix provided sustained castration in more than 90% of patients with advanced prostate cancer. Its efficacy was non-inferior to that of leuprolide, an injectable comparator agent .

Management of Advanced Hormone-Sensitive Prostate Cancer

Relugolix is being investigated as a promising oral alternative to injectable androgen deprivation therapy for advanced hormone-sensitive prostate cancer. Current evidence suggests that further investigation is required to fully understand its therapeutic application .

Mechanism of Action

Target of Action

Relugolix is a nonpeptide, small molecule potent gonadotropin-releasing hormone (GnRH) receptor antagonist . The primary targets of Relugolix are the GnRH receptors located in the anterior pituitary gland .

Mode of Action

Relugolix acts through competitive inhibition, competing with native GnRH for binding of the GnRH receptor in the anterior pituitary gland . This binding prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, testosterone .

Biochemical Pathways

The binding of Relugolix to GnRH receptors leads to a potent and continuous suppression of the hypothalamic-pituitary-gonadal axis . This results in a decrease in the levels of LH and FSH, which in turn reduces the production of testosterone .

Pharmacokinetics

Relugolix has an average effective half-life of 25 hours, while the average terminal elimination half-life is 60.8 hours . This suggests that the drug is metabolized and eliminated from the body relatively slowly, which could contribute to its sustained effect .

Result of Action

The reduction in testosterone levels slows the growth of prostate cancer cells, which are often dependent on testosterone for growth . In clinical trials, Relugolix has been shown to achieve rapid and profound testosterone suppression .

Action Environment

The efficacy and safety of Relugolix can be influenced by various environmental factors. For instance, the drug’s action may be affected by the patient’s overall health status, the presence of other medications, and individual patient characteristics

Future Directions

Relugolix presents a valuable treatment option for men with advanced prostate cancer where androgen deprivation therapy is indicated . It has also been studied in the symptomatic treatment of endometriosis . The cost was a major reason for patients not initiating and for discontinuing therapy . Future research may focus on reducing the cost and improving the accessibility of this medication .

properties

IUPAC Name

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXMOCNKJTRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F2N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224167
Record name TAK 385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone. Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines - for this reason, androgen deprivation therapy (ADT) has become a standard in the treatment of prostate cancer, particularly in advanced disease. Testosterone production in males is carried out in the Leydig cells of testes and is stimulated by luteinizing hormone (LH), which itself is produced in the pituitary gland following the binding of gonadotropin-releasing hormone (GnRH) to corresponding GnRH receptors. Relugolix is a competitive antagonist of these GnRH receptors, thereby decreasing the release of LH and, ultimately, testosterone.
Record name Relugolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11853
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Product Name

Relugolix

CAS RN

737789-87-6
Record name N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea
Source CAS Common Chemistry
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Record name Relugolix [USAN:INN]
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Record name Relugolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11853
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAK 385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-{1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[2,3-d]pyrimidin-6-yl}phenyl)-Nâ??-methoxyurea
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Record name RELUGOLIX
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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